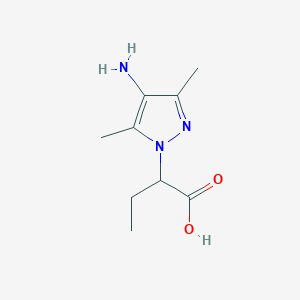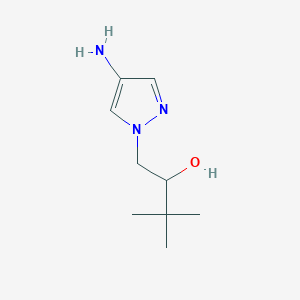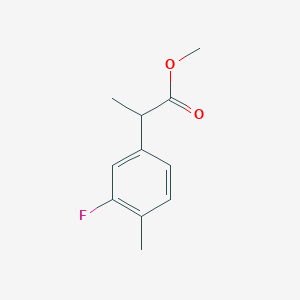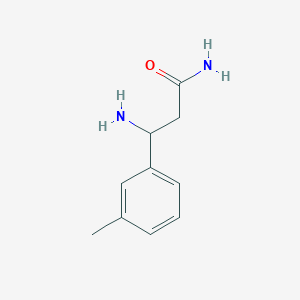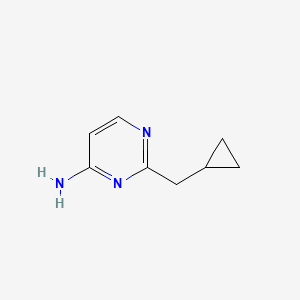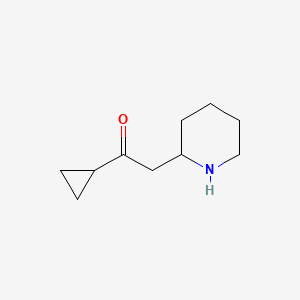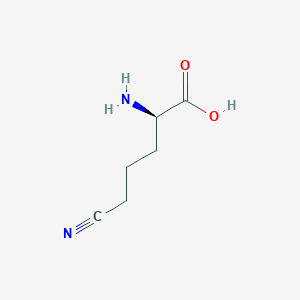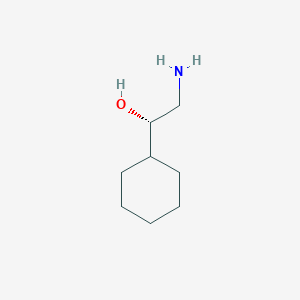
(1S)-2-amino-1-cyclohexylethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-amino-1-cyclohexylethan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring, an amino group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-cyclohexylethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-cyclohexylideneacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compounds under high pressure and temperature conditions. This approach allows for the efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
(1S)-2-amino-1-cyclohexylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in an acidic medium.
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Cyclohexylideneacetone or cyclohexylideneacetaldehyde.
Reduction: Cyclohexylamine or cyclohexanol.
Substitution: N-alkylated or N-acylated derivatives.
科学的研究の応用
(1S)-2-amino-1-cyclohexylethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism by which (1S)-2-amino-1-cyclohexylethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate biochemical pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Cyclohexylamine: Similar structure but lacks the hydroxyl group.
Cyclohexanol: Similar structure but lacks the amino group.
2-aminoethanol: Similar structure but lacks the cyclohexane ring.
Uniqueness
(1S)-2-amino-1-cyclohexylethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to a cyclohexane ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
(1S)-2-amino-1-cyclohexylethanol |
InChI |
InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m1/s1 |
InChIキー |
MSIAFRBGOYFCND-MRVPVSSYSA-N |
異性体SMILES |
C1CCC(CC1)[C@@H](CN)O |
正規SMILES |
C1CCC(CC1)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



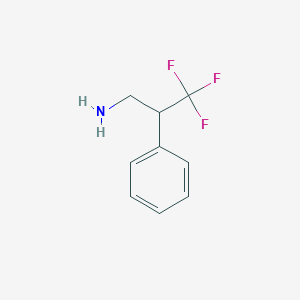



![1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13316448.png)

